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Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,4-diol

Cat. No.: B1589253 Get Quote

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-2,4'-diol

Introduction
[1,1'-Biphenyl]-2,4'-diol, a hydroxylated derivative of biphenyl, represents a class of molecules

with significant interest in medicinal chemistry, materials science, and toxicology. As a

metabolite of biphenyl, understanding its physicochemical properties is crucial for researchers

in drug development and environmental science. This guide provides a comprehensive

overview of the core physical properties of [1,1'-Biphenyl]-2,4'-diol (CAS Registry Number: 611-

62-1), focusing on the underlying chemical principles and the experimental methodologies

required for their accurate determination.

It is important to distinguish this isomer from other biphenyldiols, such as [1,1'-Biphenyl]-2,4-
diol (CAS 134-52-1), where both hydroxyl groups are on the same phenyl ring. This guide will

focus exclusively on the 2,4'-isomer, where the hydroxyl groups are on separate rings.

Caption: Chemical Structure of [1,1'-Biphenyl]-2,4'-diol.

Core Physical Properties
The physical properties of a compound are dictated by its molecular structure, including

intermolecular forces. For [1,1'-Biphenyl]-2,4'-diol, the presence of two hydroxyl groups on a

rigid biphenyl scaffold is the primary determinant of its characteristics.
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Property Value Source(s)

CAS Registry Number 611-62-1 [1]

Molecular Formula C₁₂H₁₀O₂ [1][2]

Molecular Weight 186.21 g/mol [1][2]

Melting Point 165-166 °C [1]

Boiling Point 206-210 °C at 11 Torr [1]

Predicted pKa 9.66 ± 0.18 (for the 2,4-isomer) [3]

Melting and Boiling Points

The melting point of 165-166 °C is significantly higher than that of the parent biphenyl molecule

(69-71 °C)[4]. This elevation is a direct consequence of the two phenolic hydroxyl groups,

which can participate in intermolecular hydrogen bonding. These strong interactions require

more thermal energy to overcome, leading to a higher melting point. Similarly, the high boiling

point, even under reduced pressure, reflects the energy required to disrupt these hydrogen

bonds in the liquid state. The rigid, planar structure of the biphenyl system also contributes to

efficient crystal packing, further stabilizing the solid state.

The purity of a crystalline solid directly impacts its melting point. Pure compounds typically

exhibit a sharp melting range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a

lower and broader melting range.[5]

Molecular Weight

The molecular weight of 186.21 g/mol is calculated from the molecular formula C₁₂H₁₀O₂.[1][2]

This value is fundamental for stoichiometric calculations, preparation of solutions of known

molarity, and mass spectrometry analysis.

Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting formulation,

dissolution, and bioavailability. While specific quantitative solubility data for [1,1'-Biphenyl]-2,4'-

diol is not readily available in the literature, its solubility can be predicted based on its structure.
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The molecule is amphiphilic, possessing both a large, nonpolar biphenyl core and two polar

hydroxyl groups.

Aqueous Solubility: Expected to be low. The large hydrophobic surface area of the biphenyl

rings will dominate, limiting its interaction with water molecules.

Organic Solvent Solubility: Expected to have moderate to good solubility in polar organic

solvents such as methanol, ethanol, acetone, and ethyl acetate. These solvents can engage

in hydrogen bonding with the hydroxyl groups while also solvating the nonpolar aromatic

rings. A common rule in chemistry is that "like dissolves like," meaning polar compounds tend

to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6]

Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a solid in a liquid is the shake-

flask method.[7] This involves creating a saturated solution and then quantifying the

concentration of the dissolved solute.

Methodology:

Preparation: Add an excess amount of [1,1'-Biphenyl]-2,4'-diol to a known volume of the

desired solvent (e.g., water, ethanol) in a sealed container. The presence of undissolved

solid is necessary to ensure saturation.[7]

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached. Temperature control is critical as

solubility is temperature-dependent.[8]

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved

solid from the saturated solution.

Sampling and Dilution: Carefully extract a known volume of the clear, saturated supernatant.

Quantification: Analyze the concentration of the solute in the sample using a suitable

analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).
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Calculation: The solubility is then calculated and typically expressed in units of mg/mL or

mol/L.

Caption: Workflow for Experimental Solubility Determination.

Acidity and pKa
The two hydroxyl groups on the aromatic rings are phenolic and therefore weakly acidic. The

pKa is the pH at which the protonated and deprotonated forms of a functional group are

present in equal concentrations. This value is critical for predicting the ionization state of a

molecule at a given pH, which in turn influences its solubility, membrane permeability, and

receptor binding.

While an experimental pKa for the 2,4'-isomer is not available, a predicted pKa for the related

[1,1'-Biphenyl]-2,4-diol is 9.66.[3] This suggests that the hydroxyl groups are weakly acidic,

similar to phenol (pKa ≈ 10).

Experimental Protocol for pKa Determination via
Potentiometric Titration
Potentiometric titration is a highly precise and common method for determining pKa values.[9]

[10] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure

accurate measurements.[9]

Sample Preparation: Dissolve a precisely weighed amount of [1,1'-Biphenyl]-2,4'-diol in a

suitable solvent (often a co-solvent like methanol/water for sparingly soluble compounds) to

a known concentration (e.g., 1 mM).[9]

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide,

which can interfere with the titration of weak acids.[9]

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.

Immerse the calibrated pH electrode. Titrate the solution by adding small, precise volumes of
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a standardized strong base (e.g., 0.1 M NaOH).[9]

Data Recording: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the inflection point of the resulting sigmoid curve or, more precisely, as the pH at the

half-equivalence point.[11][12] The experiment should be repeated multiple times to ensure

reproducibility.[9]

Potentiometric Titration Workflow for pKa

Prepare Analyte Solution
(Known Concentration) Calibrate pH Meter Titrate with Standard Base

(e.g., NaOH) Record pH vs. Titrant Volume Plot Titration Curve
(pH vs. Volume)

Determine pKa at
Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characteristics
Spectroscopic data provides a fingerprint of a molecule's structure. While specific spectra for

[1,1'-Biphenyl]-2,4'-diol were not found in the initial search, its expected characteristics can be

inferred from its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydrogen-

bonded hydroxyl groups. Strong C-O stretching bands would appear around 1200 cm⁻¹.

Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and aromatic C=C

stretching peaks would be present in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically

6.8-7.5 ppm) corresponding to the eight distinct aromatic protons. The chemical shifts
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would be influenced by the positions of the hydroxyl groups. A signal for the two acidic

hydroxyl protons would also be present, its position being dependent on solvent and

concentration.

¹³C NMR: The spectrum would display 12 distinct signals for the carbon atoms of the

biphenyl skeleton. Carbons bonded to the hydroxyl groups would be significantly

deshielded, appearing at higher chemical shifts (e.g., 150-160 ppm).

UV-Visible (UV-Vis) Spectroscopy: Biphenyl exhibits a characteristic strong absorption band

around 250 nm due to π-π* transitions.[13] The hydroxyl groups, acting as auxochromes, are

expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an

increase in the molar absorptivity of this band.[14]

Conclusion
The physical properties of [1,1'-Biphenyl]-2,4'-diol, including its high melting point, predicted low

aqueous solubility, and weak acidity, are direct consequences of its hydroxylated biphenyl

structure. These characteristics are fundamental to its behavior in both biological and chemical

systems. This guide has outlined these properties and provided standardized, robust

experimental protocols for their determination. For researchers in drug development and

related scientific fields, a thorough understanding and accurate measurement of these

parameters are indispensable for successful research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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